

# Application Notes and Protocols for Creating BAI1 Knockout Mouse Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BAI1

Cat. No.: B1662306

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of Brain-specific Angiogenesis Inhibitor 1 (**BAI1**) knockout mouse models. This document is intended to guide researchers through the experimental workflow, from initial gene targeting strategies to phenotypic analysis.

## Introduction to BAI1

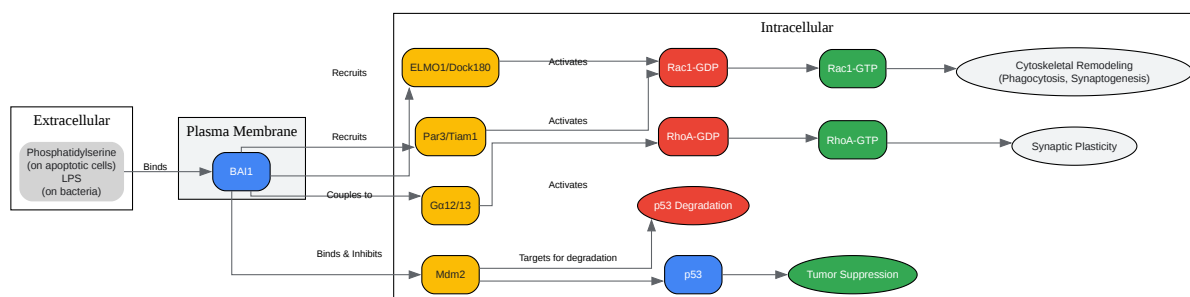
Brain-specific Angiogenesis Inhibitor 1 (**BAI1**), also known as Adhesion G Protein-Coupled Receptor B1 (ADGRB1), is a transmembrane protein with a large extracellular domain.<sup>[1][2]</sup> It is a member of the adhesion G protein-coupled receptor (GPCR) family and is highly expressed in the brain, particularly in neurons and glial cells.<sup>[3]</sup> **BAI1** is involved in a multitude of cellular processes, including the inhibition of angiogenesis, suppression of tumor growth, phagocytosis of apoptotic cells and gram-negative bacteria, and regulation of synaptogenesis.<sup>[4][5][6][7]</sup> Given its diverse functions, **BAI1** knockout mouse models are invaluable tools for investigating its physiological roles and its potential as a therapeutic target in various diseases.

## BAI1 Signaling Pathways

**BAI1** modulates several key intracellular signaling pathways to exert its effects. Understanding these pathways is crucial for interpreting the phenotype of **BAI1** knockout mice.

- **Rac1 Signaling:** **BAI1** can activate the Rho-family GTPase Rac1 through an ELMO1/Dock180/Rac1 signaling module. This pathway is critical for the engulfment of apoptotic cells and bacteria, as well as for cytoskeletal remodeling during spine and synapse development.[4][6][8] Another mechanism for Rac1 activation is through the recruitment of the Par3-Tiam1 polarity complex to spines.[8][9]
- **RhoA Signaling:** **BAI1** can also couple to Gα12/13 proteins to activate the RhoA pathway, which is involved in maintaining synaptic plasticity.[3][8][10]
- **p53 Regulation:** **BAI1** can act as a protective agent for the p53 tumor suppressor by binding to Mdm2, an E3 ubiquitin ligase that targets p53 for degradation. This interaction reduces the nuclear levels of Mdm2 and stabilizes p53.[11]

Below is a diagram illustrating the major signaling pathways associated with **BAI1**.



[Click to download full resolution via product page](#)

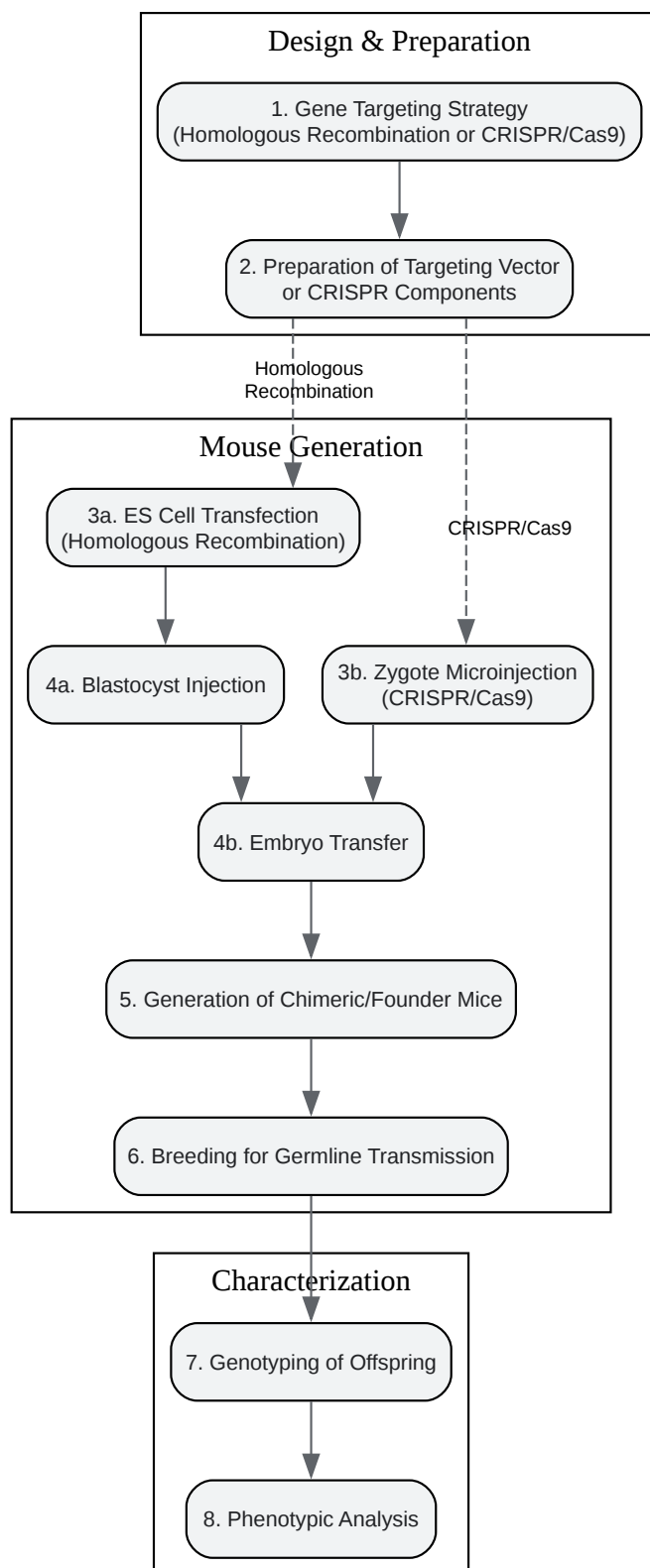
**Caption: BAI1 Signaling Pathways**

## Generation of BAI1 Knockout Mouse Models

Two primary methodologies are employed for generating knockout mice: homologous recombination in embryonic stem (ES) cells and the more recent CRISPR/Cas9 gene-editing technology.

## Experimental Workflow: An Overview

The general workflow for creating a knockout mouse model is depicted in the diagram below.



[Click to download full resolution via product page](#)

**Caption:** Knockout Mouse Generation Workflow

# Protocol 1: Generation of **Bai1** Knockout Mice via Homologous Recombination

This protocol is based on the successful generation of a **Bai1** knockout mouse line where exon 2, containing the ATG start codon, was replaced with a LacZ reporter and a neomycin resistance cassette.[\[12\]](#)[\[13\]](#)

## 1. Targeting Vector Construction

1.1. Isolate genomic DNA from a mouse strain isogenic to the ES cells to be used (e.g., 129/Sv).

1.2. Design and PCR amplify a ~3.3 kb 5' homology arm from intron 1 of the **Bai1** gene and a ~3.4 kb 3' homology arm from intron 2.

1.3. Assemble the targeting vector by cloning the homology arms flanking a cassette containing a promoterless  $\beta$ -galactosidase (LacZ) gene and a neomycin resistance gene (neo).

## 2. ES Cell Culture and Transfection

2.1. Culture ES cells (e.g., 129S6/SvEvTac) on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).

2.2. Linearize the targeting vector and transfect it into the ES cells via electroporation.

2.3. Select for successfully transfected cells by culturing in the presence of G418 (neomycin analog).

## 3. Identification of Homologous Recombinants

3.1. Isolate genomic DNA from G418-resistant ES cell clones.

3.2. Screen for homologous recombination events using Southern blotting. Digest genomic DNA with an appropriate restriction enzyme (e.g., *SpeI*) and hybridize with a probe external to the targeting vector sequence. The wild-type allele will produce a band of a different size than the targeted allele (e.g., 22 kb vs. 9 kb).[\[12\]](#)[\[13\]](#)

3.3. Confirm the karyotype of correctly targeted ES cell clones.

#### 4. Generation of Chimeric Mice

4.1. Inject the targeted ES cells into blastocysts from a different mouse strain (e.g., C57BL/6).  
[\[12\]](#)[\[13\]](#)

4.2. Surgically transfer the injected blastocysts into the uteri of pseudopregnant female mice.

4.3. Identify chimeric offspring by their coat color (e.g., agouti patches on a black background).

#### 5. Germline Transmission and Breeding

5.1. Breed high-percentage chimeric males with wild-type females of the blastocyst donor strain (e.g., C57BL/6).

5.2. Genotype the agouti offspring to identify those carrying the targeted allele.

5.3. Intercross heterozygous (**Bai1**<sup>+/-</sup>) mice to generate homozygous (**Bai1**<sup>-/-</sup>) knockout mice.

## Protocol 2: Generation of **BAI1** Knockout Mice via CRISPR/Cas9

The CRISPR/Cas9 system offers a more rapid and efficient method for generating knockout mice.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

#### 1. Design of single guide RNAs (sgRNAs)

1.1. Identify the target region for knockout. To create a null allele, target an early exon, such as exon 2 which contains the start codon.

1.2. Use online design tools to identify and select at least two sgRNAs with high on-target scores and low off-target potential that flank the target region.

#### 2. Preparation of CRISPR/Cas9 Components

2.1. Synthesize the selected sgRNAs.

2.2. Obtain Cas9 mRNA or protein.

### 3. Microinjection into Zygotes

3.1. Harvest zygotes from superovulated female mice (e.g., C57BL/6J).

3.2. Microinject a mixture of the sgRNAs and Cas9 mRNA/protein into the pronucleus or cytoplasm of the zygotes.[\[14\]](#)[\[16\]](#)[\[18\]](#)

### 4. Generation of Founder Mice

4.1. Culture the microinjected zygotes to the two-cell stage.

4.2. Transfer the two-cell embryos into the oviducts of pseudopregnant female mice.

4.3. Allow the embryos to develop to term. The resulting pups are the founder (F0) generation.

### 5. Identification of Founder Mice and Breeding

5.1. Isolate genomic DNA from tail biopsies of the F0 pups.

5.2. PCR amplify the targeted region and sequence the amplicons to identify mice with indel mutations (insertions or deletions) that result in a frameshift and a premature stop codon.

5.3. Breed the founder mice carrying the desired knockout allele with wild-type mice to establish germline transmission and generate the F1 generation.

5.4. Intercross heterozygous F1 mice to produce homozygous knockout animals.

## Protocol 3: Genotyping of BAI1 Knockout Mice

Accurate genotyping is essential to distinguish between wild-type, heterozygous, and homozygous knockout mice.

### 1. Genomic DNA Extraction

1.1. Collect a small tail tip or ear punch sample from each mouse.

1.2. Extract genomic DNA using a standard protocol, such as proteinase K digestion followed by phenol-chloroform extraction or a commercial DNA extraction kit.[\[19\]](#)

## 2. PCR-based Genotyping

2.1. For the homologous recombination model, a three-primer PCR strategy can be used.[\[12\]](#)

- Forward Primer (in intron 1): 5'-CAGAGGAGCAGGTGGACAGAGAAAG-3'
- Reverse Primer WT (in exon 2): 5'-TCAGGAGACAGTGGAAGCAGCG-3'
- Reverse Primer KO (in LacZ): 5'-TAACGCCAGGGTTTTCCCAGTCACG-3'

2.2. For CRISPR/Cas9-generated models, PCR amplify the region spanning the sgRNA target sites. Analyze the PCR products by gel electrophoresis to screen for deletions. Sequence the PCR products to confirm the specific indel mutations.

## 3. Confirmation of **BAI1** Knockout

3.1. RT-PCR: Extract RNA from brain tissue of wild-type, heterozygous, and homozygous knockout mice. Perform reverse transcription PCR (RT-PCR) to confirm the absence of **Bai1** mRNA transcripts in the knockout animals.[\[12\]](#)[\[13\]](#)

3.2. Western Blot: Prepare protein lysates from brain tissue. Perform Western blotting using an antibody specific for **BAI1** to confirm the absence of **BAI1** protein in the homozygous knockout mice.[\[12\]](#)[\[13\]](#)

# Phenotypic Characterization of **BAI1** Knockout Mice

**Bai1** knockout mice exhibit a range of phenotypes, primarily related to neurological function and development.



Phenotypic Category	Observation in Bai1-/- Mice	Reference
General Health	Viable and fertile, obtained at expected Mendelian ratio. Delayed growth at 3 weeks of age, but body weight comparable to wild-type littermates at 2-3 months.	[1][12]
Brain Morphology	Reduced brain weight. Reduced neuron density and increased apoptosis in the hippocampus during development. No apparent structural defects in H&E stained brain sections. No difference in brain vasculature.	[1][12][13]
Behavior	Significant deficits in social behavior. Deficits in hippocampus-dependent spatial learning and memory.	[1][12]
Neurological Function	Increased susceptibility to seizures.	[1]
Synaptic Plasticity	Enhanced Long-Term Potentiation (LTP) and reduced Long-Term Depression (LTD).	[12]
Molecular Level	Reduced levels of postsynaptic density protein 95 (PSD-95) in the brain.	[1][12]

## Conclusion

The generation of **BAI1** knockout mouse models provides a powerful system for dissecting the in vivo functions of this multifaceted adhesion GPCR. The protocols and data presented here offer a comprehensive resource for researchers aiming to create and characterize these

valuable models for studies in neuroscience, oncology, and immunology. Careful experimental design and thorough characterization are paramount to obtaining reliable and interpretable results.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Mice lacking full length Adgrb1 (Bai1) exhibit social deficits, increased seizure susceptibility, and altered brain development - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Brain-specific angiogenesis inhibitor 1 - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org/)]
- 3. Novel Isoforms of Adhesion G Protein-Coupled Receptor B1 (ADGRB1/BAI1) Generated from an Alternative Promoter in Intron 17 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. [pnas.org](https://pnas.org/) [[pnas.org](https://pnas.org/)]
- 5. [mdpi.com](https://mdpi.com/) [[mdpi.com](https://mdpi.com/)]
- 6. Brain angiogenesis inhibitor 1 (BAI1) is a pattern recognition receptor that mediates macrophage binding and engulfment of Gram-negative bacteria - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 7. Brain angiogenesis inhibitor 1 (BAI1) is a pattern recognition receptor that mediates macrophage binding and engulfment of Gram-negative bacteria - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. The Adhesion-GPCR BAI1 Promotes Excitatory Synaptogenesis by Coordinating Bidirectional Trans-synaptic Signaling | Journal of Neuroscience [[jneurosci.org](https://www.jneurosci.org/)]
- 9. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 10. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 11. adhesion G protein-coupled receptor B1 - Creative Biogene [[creative-biogene.com](https://www.creative-biogene.com/)]
- 12. BAI1 regulates spatial learning and synaptic plasticity in the hippocampus - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 13. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 14. Three CRISPR Approaches for Mouse Genome Editing [[jax.org](https://www.jax.org/)]

- 15. Knockout Mouse Models Using CRISPR-Cas9 [anilocus.com]
- 16. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CRISPR/Cas9 as a Simple Technique for the Generation of Murine Knockout Models for Neuropsychiatric Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. e-jarb.org [e-jarb.org]
- 19. boneandcancer.org [boneandcancer.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Creating BAI1 Knockout Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662306#creating-bai1-knockout-mouse-models]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)